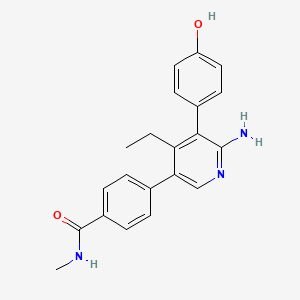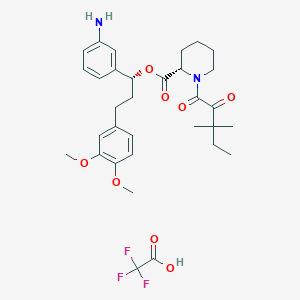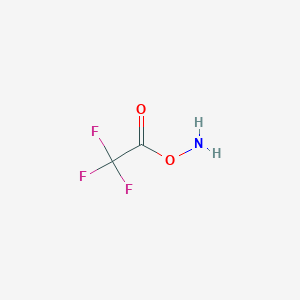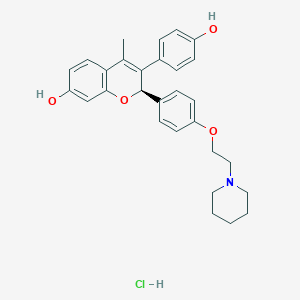
Usp7-IN-8
Overview
Description
USP7-IN-8 is a small molecule inhibitor specifically designed to target ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins involved in cell cycle, DNA repair, and tumor suppression. By inhibiting USP7, this compound can potentially modulate these pathways, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of USP7-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to enhance potency and selectivity. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
USP7-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents used .
Scientific Research Applications
USP7-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: Helps in understanding the regulation of protein stability and degradation.
Medicine: Investigated for its potential in cancer therapy by modulating the p53-MDM2 pathway and other oncogenic pathways.
Industry: Potential applications in drug development and as a research tool in pharmaceutical companies
Mechanism of Action
USP7-IN-8 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the stabilization of tumor suppressor proteins like p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and other oncogenic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
P22077: Another USP7 inhibitor with a similar mechanism of action.
P50429: Known for its ability to covalently modify the catalytic cysteine of USP7.
Parthenolide: Demonstrates partial inhibitory capacity against USP7 and other deubiquitinating enzymes
Uniqueness of USP7-IN-8
This compound is unique due to its high selectivity and potency in inhibiting USP7 compared to other inhibitors. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-17-18(13-4-6-15(7-5-13)21(26)23-2)12-24-20(22)19(17)14-8-10-16(25)11-9-14/h4-12,25H,3H2,1-2H3,(H2,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXGBQOCJOOOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)



![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)


![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)
